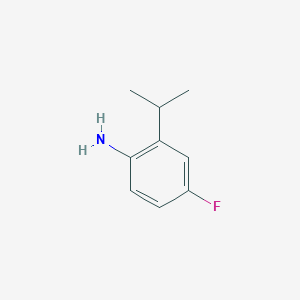
4-Fluoro-2-isopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-isopropylaniline is an organic compound with the molecular formula C9H12FN. It is a fluorinated aromatic amine, characterized by the presence of a fluorine atom and an isopropyl group attached to the aniline ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropylaniline typically involves the reduction of 4-fluoronitrobenzene. One common method includes the following steps :
Hydrogenation: 4-Fluoronitrobenzene is hydrogenated in the presence of a catalyst such as platinum on charcoal. The reaction is carried out in a hydrogenation autoclave with toluene and acetone as solvents. The mixture is heated to 80-85°C and subjected to a hydrogen pressure of 0.2-1.0 MPa. The reaction continues until the uptake of hydrogen falls sharply, indicating the completion of the reduction.
Isolation: The reaction mixture is cooled, and the catalyst is filtered off. The aqueous phase is separated, and toluene is distilled off to obtain the final product with a yield of 97-98%.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of transition metal catalysts and organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
4-Fluoro-2-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines, as seen in its synthesis.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like platinum or palladium.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used
科学研究应用
4-Fluoro-2-isopropylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for various biochemical assays.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent probes
作用机制
The precise mechanism of action for 4-Fluoro-2-isopropylaniline is still under investigation. it is believed to involve the formation of a complex between the this compound molecule and the target molecule. This complex undergoes a series of reactions, ultimately resulting in the formation of a new product. The compound acts as a catalyst, mediating the formation of the complex and facilitating the subsequent reaction .
相似化合物的比较
4-Fluoro-2-isopropylaniline can be compared with other similar compounds such as:
4-Fluoroaniline: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Fluoro-N-isopropylaniline: Similar in structure but may have different reactivity and applications due to slight variations in the functional groups.
Uniqueness: The presence of both fluorine and isopropyl groups in this compound imparts unique chemical properties, making it a valuable intermediate in the synthesis of various complex molecules.
属性
IUPAC Name |
4-fluoro-2-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUTMKYMXTICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














